4-[(Azetidin-3-yloxy)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Azetidin-3-yloxy)methyl]phenol is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . This compound features a phenol group substituted with an azetidin-3-yloxy methyl group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yloxy)methyl]phenol typically involves the reaction of 4-hydroxybenzyl alcohol with azetidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yloxy)methyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced azetidine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-[(Azetidin-3-yloxy)methyl]phenol has various applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yloxy)methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biomolecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzyl alcohol: Lacks the azetidine ring.
Azetidine: Lacks the phenol group.
4-Hydroxyphenylacetic acid: Contains a carboxylic acid group instead of the azetidine ring.
Uniqueness
4-[(Azetidin-3-yloxy)methyl]phenol is unique due to the presence of both the phenol group and the azetidine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets .
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(azetidin-3-yloxymethyl)phenol |
InChI |
InChI=1S/C10H13NO2/c12-9-3-1-8(2-4-9)7-13-10-5-11-6-10/h1-4,10-12H,5-7H2 |
InChI Key |
CHLHHBOMLOHBNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.